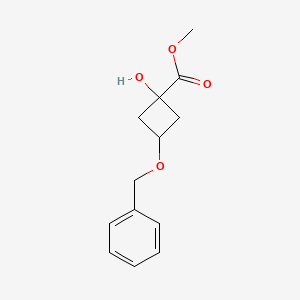
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative with a benzyloxy group and a hydroxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, such as the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Benzyl alcohol, suitable leaving groups
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and benzyloxy groups may play a role in binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,2-dicarboxylic acid: Lacks the benzyloxy and hydroxy groups, making it less versatile in chemical reactions.
Cyclobutane-1,3-diol: Contains two hydroxy groups but lacks the benzyloxy group, leading to different reactivity and applications.
Cyclobutane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 1-hydroxy-3-phenylmethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)13(15)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 |
InChI Key |
MVOMTKMYDUTULC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















